1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

説明

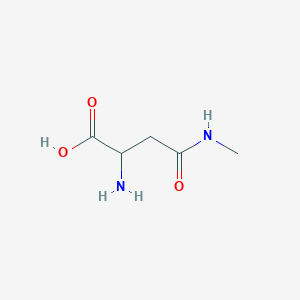

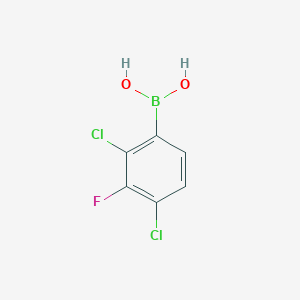

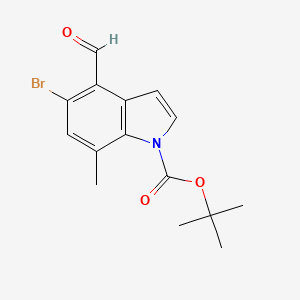

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5BrFIO. It has a molecular weight of 330.921 Da .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, iodo, and methoxy groups .Chemical Reactions Analysis

The chemical reactions of this compound likely involve nucleophilic substitution reactions at the benzylic position . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .科学的研究の応用

Synthesis and Chemical Reactions

Compounds with halogen substituents like bromo, fluoro, and iodo, along with a methoxy group, are often key intermediates in the synthesis of more complex molecules. For instance, 2-Fluoro-4-bromobiphenyl, a compound with both bromo and fluoro substituents, has been identified as a crucial intermediate for the synthesis of flurbiprofen, a non-steroidal anti-inflammatory material. This highlights the role of halogenated compounds in pharmaceutical synthesis and their potential in large-scale production despite challenges related to the cost and handling of certain reagents like palladium and toxic phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Flame Retardancy

The presence of bromine in compounds often relates to their application as flame retardants. A comprehensive review on novel brominated flame retardants (NBFRs) discussed their occurrence in indoor air, dust, consumer goods, and food, reflecting the widespread use and environmental impact of brominated compounds. The review suggests an urgent need for more research on the occurrence, environmental fate, and toxicity of NBFRs, indicating a potential area of study for compounds like 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene (Zuiderveen, Slootweg, & de Boer, 2020).

Anticancer Research

Halogenated compounds, especially those with bromo and fluoro substituents, are explored for their anticancer properties. A review on the structure-activity relationship of natural and synthetic antimetastatic compounds emphasized the effectiveness of various functional groups, including bromo and fluoro, in exerting antimigration and antiproliferation activities. This suggests that compounds like this compound might be valuable in the design and development of anticancer drugs (Liew, Malagobadan, Arshad, & Nagoor, 2020).

Material Science and Luminescence

In material science, especially in the development of luminescent materials, brominated compounds have been investigated for their potential applications. For instance, nanostructured luminescent micelles have been studied as efficient sensors for nitroaromatic and nitramine explosives, showcasing the utility of brominated compounds in forensic applications and the detection of hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

作用機序

The mechanism of action for reactions involving 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is then followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

特性

IUPAC Name |

1-bromo-2-fluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYIDRWMDNFQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)